Amprotropine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amprotropine is a synthetic compound that belongs to the class of anticholinergic drugs. It is used in scientific research for its ability to block the action of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes. Amprotropine has been studied extensively for its potential applications in the treatment of various medical conditions, including Parkinson's disease, asthma, and chronic obstructive pulmonary disease (COPD).

Wissenschaftliche Forschungsanwendungen

AMP Recognition and Computational Methods

Amprotropine's relevance in antimicrobial peptides (AMPs) has been highlighted due to the high cost and complexity of experimental methods for identifying AMPs. A study introduced a novel antibacterial peptide recognition algorithm based on BERT, a model constructed for AMP classifiers. This research emphasizes the importance of computational methods and pre-training strategies in accurately identifying AMPs, even in datasets with a small sample size. This advancement is pivotal in the field of AMP recognition and prediction (Zhang et al., 2021).

Therapeutic Potential in Various Fields

Another study explored synthetic Anti-lipopolysaccharide Peptides (SALPs), designed based on AMPs, to inhibit the inflammatory action of lipopolysaccharide (LPS) from Gram-negative bacteria and lipoproteins from Gram-positive origin. SALPs' primary role is in neutralizing toxins to prevent damaging inflammation, indicating their significant potential in treating severe bacterial infections in diverse applications such as systemic infection, anti-biofilm action, and severe skin and soft tissue infections (Correa et al., 2019).

Insights into AMPs in Multiple Fields

Further, the research on AMPs, including their classification, mechanism of action, design methods, and environmental factors affecting their activity, has been systematically introduced. Given the emergence of antibiotic-resistant microorganisms and concerns about antibiotic use, AMPs have significant application prospects in medicine, food, agriculture, and aquaculture. This comprehensive review of AMPs, especially focusing on anti-coronavirus peptides, underscores their potential in addressing global health challenges (Huan et al., 2020).

Novel Strategies for Wound Healing

Moreover, a study highlighted thyrotropin-releasing hormone (TRH) as a novel stimulant of epidermal regeneration. TRH was shown to promote wound closure and formation of neo-epidermis in organ-cultured human skin, accompanied by increased keratinocyte proliferation and wound healing-associated differentiation. This finding suggests TRH's role as a clinically relevant neuroendocrine wound repair promoter, warranting further exploration in the context of wound healing (Meier et al., 2013).

AMPs and Lipid Nanodiscs Assembly

Additionally, a study utilized native mass spectrometry to measure the stoichiometry of AMPs inserted into lipoprotein nanodiscs with different lipid components. This approach provides unique insights into AMP mechanisms by characterizing the formation of AMP complexes within lipid membranes, crucial for understanding their toxicity and selectivity (Walker et al., 2019).

Neurogenesis and Nootropic Agents

Lastly, the application of nootropic agents on adult neurogenesis was characterized, assessing the potential to differentiate human neural progenitor and stem cells into neuronal cells in vitro. This study suggests that nootropic agents may elicit some of their effects through their neurogenic activity, highlighting their potential use for the treatment of neurological diseases, disorders, and injuries (Taupin, 2009).

Eigenschaften

CAS-Nummer |

148-32-3 |

|---|---|

Produktname |

Amprotropine |

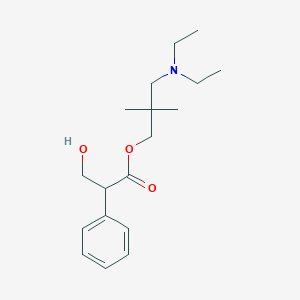

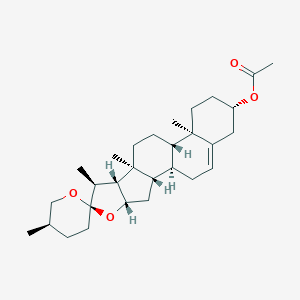

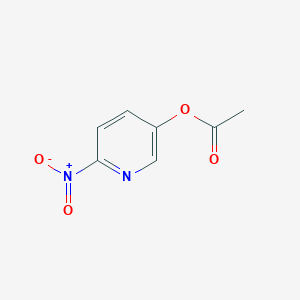

Molekularformel |

C18H29NO3 |

Molekulargewicht |

307.4 g/mol |

IUPAC-Name |

[3-(diethylamino)-2,2-dimethylpropyl] 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C18H29NO3/c1-5-19(6-2)13-18(3,4)14-22-17(21)16(12-20)15-10-8-7-9-11-15/h7-11,16,20H,5-6,12-14H2,1-4H3 |

InChI-Schlüssel |

ORXLOAFNULMXBG-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1 |

Kanonische SMILES |

CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1 |

Verwandte CAS-Nummern |

134-53-2 (PO4) |

Synonyme |

amprotropine amprotropine phosphate Syntropan |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)